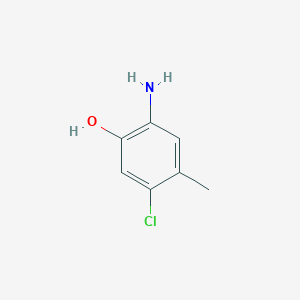

2-Amino-5-chloro-4-methylphenol

Description

Significance and Context within Organic Synthesis and Advanced Materials

The primary significance of 2-Amino-5-chloro-4-methylphenol in contemporary chemical research lies in its role as a versatile intermediate in organic synthesis, particularly in the production of dyes and other complex organic molecules. Its molecular structure contains multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring—that can be selectively targeted to build larger, more functionalized compounds.

In the realm of organic synthesis, the amino group can readily undergo diazotization reactions, which is a foundational step in the synthesis of many azo dyes. unb.ca For instance, a related compound, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is used to produce various red pigments through diazotization and subsequent coupling reactions. dyestuffintermediates.com Similarly, the amino and hydroxyl groups of this compound can participate in condensation and acylation reactions. A documented example is its reaction with acetic anhydride (B1165640) to form N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide, demonstrating its utility as a building block for more complex structures. chemicalbook.com The synthesis of various 2-amino-5-methylphenol (B193566) derivatives has been explored for creating compounds with potential antibacterial activity, highlighting the role of the aminophenol scaffold in medicinal chemistry research. researchgate.net

The application of this compound in the field of advanced materials is less direct and is primarily theoretical, based on the properties of the broader class of aminophenols. Aminophenols can serve as monomers for the synthesis of high-performance polymers, such as polyamides or polyimides, where the amino and phenol (B47542) functionalities allow for polymerization. The presence of a chlorine atom on the aromatic ring could potentially enhance properties like flame retardancy or thermal stability in the resulting materials. Chlorinated aromatic compounds are known for their chemical stability and have been incorporated into various materials for this reason. However, specific research detailing the use of this compound as a monomer or additive in advanced materials is not extensively documented in publicly available literature.

Historical Trajectories of Research on Chlorinated Aminophenol Structures

Research into chlorinated aminophenol structures is intrinsically linked to the expansion of the chemical industry in the 20th century, particularly in the sectors of dye manufacturing, pharmaceuticals, and agriculture. Aminophenols themselves became crucial intermediates for a wide range of products, including analgesics like paracetamol (derived from 4-aminophenol) and dyes for textiles and hair coloring. nih.govsolubilityofthings.com

The development of chlorination techniques allowed for the modification of these basic aminophenol structures to create derivatives with altered properties. Chlorination of aromatic compounds, including phenols and anilines, became a key industrial process to produce intermediates for pesticides, antiseptics, and specialty dyes. researchgate.net The position of the chlorine atom on the aromatic ring can significantly influence the compound's chemical reactivity, color (in the case of dyes), and biological activity.

In more recent decades, research on chlorinated aminophenols has also been driven by environmental science. nih.gov Chlorinated phenols and their derivatives can be formed as disinfection by-products during water treatment processes when chlorine reacts with naturally occurring organic matter or industrial effluents containing aminophenols. researchgate.netnih.gov This has led to extensive studies on the kinetics of chlorination of aminophenols, the identification of by-products, and their potential environmental impact, adding a new dimension to the historical research trajectory of this class of compounds. nih.gov Modern synthetic methods, including electrochemical approaches, are now being developed for the efficient and scalable chlorination of aminophenol derivatives, indicating a continued interest in these structures for pharmaceutical applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDEKDGCUURSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Amino 5 Chloro 4 Methylphenol

Established Synthetic Pathways and Precursor Chemistry

Established synthetic routes to 2-Amino-5-chloro-4-methylphenol typically commence from readily available precursors such as 4-methylphenol (p-cresol) or 2-amino-4-methylphenol (B1222752). A common strategy involves a sequence of chlorination, nitration, and reduction reactions.

One plausible and documented pathway begins with the regioselective chlorination of 4-methylphenol. The hydroxyl and methyl groups on the aromatic ring direct electrophilic substitution primarily to the positions ortho and para to them. Specifically, the hydroxyl group is a strong activating group and directs ortho and para, while the methyl group is a weaker activating group with the same directing effect. In the case of 4-methylphenol, the position para to the hydroxyl group is occupied by the methyl group, and therefore, electrophilic substitution is directed to the positions ortho to the hydroxyl group.

The direct chlorination of 4-methylphenol can be optimized to yield 2-chloro-4-methylphenol (B1207291) with high selectivity. Following the formation of 2-chloro-4-methylphenol, the next step is nitration. The introduction of a nitro group is a standard method to subsequently introduce an amino group. The nitration of 2-chloro-4-methylphenol would be directed by the existing substituents. The final step in this sequence is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation.

An alternative established pathway could start from 2-amino-4-methylphenol. In this case, the synthesis would involve the direct chlorination of this precursor. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing, which can lead to a mixture of chlorinated isomers, making regioselective synthesis challenging.

A German patent describes a method for the preparation of 2-amino-5-alkyl-phenols starting from 2-amino-5-alkyl-benzenesulfonic acid, which represents another potential, though more complex, synthetic route.

The following table summarizes a proposed established synthetic pathway for this compound starting from 4-methylphenol.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Chlorination | 4-methylphenol | Chlorinating agent (e.g., SO₂Cl₂ or Cl₂), Lewis acid catalyst (e.g., AlCl₃, FeCl₃), diaryl sulphide co-catalyst, 0–100 °C | 2-chloro-4-methylphenol |

| 2 | Nitration | 2-chloro-4-methylphenol | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-chloro-4-methyl-2-nitrophenol (B3030885) |

| 3 | Reduction | 5-chloro-4-methyl-2-nitrophenol | Reducing agent (e.g., Fe/HCl or H₂/Pd-C) | This compound |

Exploration of Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical manufacturing. For the synthesis of substituted aminophenols like this compound, several novel and green chemistry approaches are being explored.

One area of focus is the use of greener reducing agents for the conversion of nitrophenols to aminophenols. A patented method for the synthesis of the related compound 2-chloro-4-aminophenol utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a recyclable catalyst (activated carbon and ferric trichloride (B1173362) hexahydrate), which is described as a high-yield and less polluting method compared to traditional iron-acid reductions that generate large amounts of iron sludge acs.orggoogle.com. The use of nanocatalysts for the reduction of nitrophenols is also an active area of research, offering high efficiency and recyclability.

A more revolutionary approach involves the direct catalytic amination of phenols, which would circumvent the need for nitration and reduction steps. Recent advancements have demonstrated the feasibility of rhodium-catalyzed amination of phenols with amines, where water is the only byproduct, making it a highly atom-economical and environmentally benign process. organic-chemistry.orgresearchgate.netbohrium.com This method leverages an arenophilic rhodium catalyst that facilitates the challenging keto-enol tautomerization of phenols, enabling a subsequent dehydrative condensation with an amine. organic-chemistry.orgresearchgate.netbohrium.com While not yet specifically documented for this compound, this technology holds significant promise for a greener synthesis of this and other aminophenols.

Furthermore, the development of synthetic routes starting from biomass-derived feedstocks is a key goal of green chemistry. The synthesis of 4-aminophenol (B1666318) from hydroquinone (B1673460), which can be obtained from lignin, is being investigated as a sustainable alternative to petrochemical-based routes. digitellinc.com This line of research could eventually lead to greener pathways for a wide range of substituted aminophenols.

Optimization of Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. This involves a careful selection of catalysts, solvents, temperatures, and reaction times for each step of the synthesis.

Halogenation: In the chlorination of 4-methylphenol to 2-chloro-4-methylphenol, a key intermediate, the use of a specific catalyst system has been shown to significantly improve yield and selectivity. A patented process describes the use of a catalyst system comprising one or more Lewis acids (such as AlCl₃ or FeCl₃) and one or more diaryl sulphides. acs.orggoogle.com This dual-catalyst system allows for the reaction to proceed at temperatures between 0 °C and 100 °C with high conversion and selectivity for the desired 2-chloro isomer. acs.orggoogle.com The use of elemental chlorine or sulfuryl chloride as the chlorinating agent is also specified. acs.org

Amination: For the introduction of the amino group, modern catalytic strategies focus on the direct amination of phenols. As mentioned, rhodium(III) catalysts have been shown to be effective for the amination of a broad range of phenols. organic-chemistry.orgresearchgate.netbohrium.com The optimized conditions for this reaction typically involve the use of [Cp*RhCl₂]₂ as the catalyst, a base such as Na₂CO₃, and a high-boiling solvent like heptane (B126788) at elevated temperatures (e.g., 140 °C). organic-chemistry.org This catalytic approach is redox-neutral and avoids the use of harsh reagents. Other transition metals, such as palladium, have also been investigated for the reductive amination of phenols.

The following table presents data on the catalytic chlorination of 4-methylphenol, highlighting the effectiveness of the dual-catalyst system.

| Catalyst System | Chlorinating Agent | Temperature (°C) | Yield of 2-chloro-4-methylphenol (%) | Isomeric Selectivity (%) |

| AlCl₃ and Diphenyl Sulphide | Chlorine | 22-33 | >93 | >96 |

| FeCl₃ and Diphenyl Sulphide | Chlorine | Not specified | >94 | >96 |

The control of regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern is determined by the directing effects of the functional groups already present on the aromatic ring.

In the synthesis starting from 4-methylphenol, the chlorination step is crucial for establishing the correct substitution pattern. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, chlorination is directed to the ortho positions. The use of the aforementioned Lewis acid and diaryl sulphide catalyst system is reported to provide high selectivity for the formation of 2-chloro-4-methylphenol over other isomers. acs.orggoogle.com

The subsequent nitration of 2-chloro-4-methylphenol would also be governed by the directing effects of the existing substituents. The hydroxyl group will direct the incoming nitro group to its ortho and para positions. The position para to the hydroxyl group is occupied by the methyl group, and one ortho position is occupied by the chloro group. Therefore, nitration is expected to occur at the other ortho position to the hydroxyl group, leading to the desired 5-chloro-4-methyl-2-nitrophenol intermediate.

If the synthesis were to start from 2-amino-4-methylphenol, controlling the regioselectivity of chlorination would be more complex. Both the amino and hydroxyl groups are strong ortho-, para-directing groups, which could lead to a mixture of products. Therefore, a protecting group strategy for the more reactive amino group might be necessary to achieve the desired regioselectivity.

Recent advances in regioselective C-H functionalization offer new possibilities for isomer control. For instance, methods for the ortho-selective amination of phenols and aniline (B41778) derivatives using various transition metal catalysts have been developed. nih.govnih.govacs.org These methods often employ directing groups to achieve high regioselectivity. While not yet applied to the synthesis of this compound, these strategies represent the forefront of research in achieving precise control over the synthesis of complex aromatic molecules.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Amino 5 Chloro 4 Methylphenol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 2-Amino-5-chloro-4-methylphenol is characterized by its participation in both electrophilic and nucleophilic reactions. The electron-rich phenol (B47542) ring is susceptible to electrophilic attack, while the nucleophilic amino group is a key site for substitution and condensation reactions.

Electrophilic Aromatic Substitution: The combined activating effects of the hydroxyl, amino, and methyl groups strongly favor electrophilic substitution on the aromatic ring. The positions open for substitution are directed by these groups. For instance, the synthesis of related compounds like 2-amino-5-chlorophenol (B1209517) can involve electrophilic chlorination using reagents such as N-chlorosuccinimide in acetic acid researchgate.net. Similarly, nitration can be achieved using nitric acid, often in the presence of sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the key electrophile masterorganicchemistry.com. The rate-determining step in these reactions is the attack of the aromatic pi electrons on the electrophile, forming a carbocation intermediate, which is then deprotonated to restore aromaticity masterorganicchemistry.com.

Nucleophilic Reactions: The primary amino group (-NH2) imparts strong nucleophilic character to the molecule. This allows it to readily attack electrophilic centers. A prominent example is the condensation reaction with aldehydes and ketones to form Schiff bases (imines) researchgate.netorientjchem.orgnih.govresearchgate.net. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a carbinolamine intermediate which then dehydrates to form the C=N double bond researchgate.netresearchgate.net. The nucleophilicity of the amino group is also demonstrated in reactions such as the ring-opening of epoxides to form β-amino alcohols, a well-established route for synthesizing these valuable intermediates researchgate.net. Derivatives of related aminophenols have been synthesized via nucleophilic substitution reactions, highlighting the versatility of the amino moiety globalresearchonline.netresearchgate.net.

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Reactant Class | Product Class | Reference |

|---|---|---|---|---|

| Aromatic Ring | Electrophilic Substitution | Halogenating agents (e.g., NCS), Nitrating agents (e.g., HNO₃/H₂SO₄) | Halogenated/Nitrated Phenols | researchgate.netmasterorganicchemistry.com |

| Amino Group (-NH₂) | Nucleophilic Condensation | Aldehydes, Ketones | Schiff Bases (Imines) | researchgate.netresearchgate.net |

| Amino Group (-NH₂) | Nucleophilic Addition | Epoxides | β-Amino Alcohols | researchgate.net |

| Amino Group (-NH₂) | Nucleophilic Acylation | Acetic Anhydride (B1165640) | Amides (e.g., Acetaminophen from p-aminophenol) | researchgate.net |

Oxidation and Reduction Pathways of the Phenol and Amine Moieties

The phenol and amine functionalities of this compound are redox-active and can undergo various oxidation and reduction transformations.

Oxidation Pathways: Phenols and aromatic amines are susceptible to oxidation. The oxidation of related aminophenols can lead to complex structures. For example, 2-Amino-5-methylphenol (B193566) reacts with hemoglobin in an oxidative process to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one sigmaaldrich.com. This transformation highlights a pathway where both the amine and phenol groups participate in a cyclization and oxidation cascade. In hair dye applications, aminophenols act as "couplers" or "secondary intermediates" that are oxidized, often by hydrogen peroxide, to form larger dye molecules cir-safety.org.

Reduction Pathways: The synthesis of aminophenols often involves the reduction of a corresponding nitrophenol. This demonstrates the reducibility of the nitro group to an amine, a key transformation pathway. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method researchgate.netcommonorganicchemistry.com. Other reagents include metals like iron or zinc in acidic media, and tin(II) chloride commonorganicchemistry.comwikipedia.org. The reduction can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives wikipedia.orgnih.govnih.gov. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha proceeds via reduction to 2-chloro-5-hydroxylaminophenol, which then rearranges to form an aminohydroquinone nih.govnih.gov.

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Pd-C | Catalytic Hydrogenation | Highly efficient but can also reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Mild method, often tolerant of other reducible groups. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild method, selective for nitro groups. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for selective reductions. | wikipedia.org |

Role as a Key Building Block and Intermediate in Complex Molecule Synthesis

Due to its multiple reactive sites, this compound and related aminophenols are valuable intermediates in organic synthesis researchgate.net. They serve as foundational structures for building more complex molecules with applications ranging from dyes and catalysts to biologically active compounds researchgate.netrsc.org.

The formation of Schiff bases is a prime example of its utility rsc.org. These compounds are not only important in their own right but also serve as versatile ligands capable of coordinating with various metal ions to form stable metal complexes orientjchem.orgrsc.org. These complexes have found applications in catalysis and materials science nih.govrsc.org.

Furthermore, the ability of the amino group to participate in nucleophilic reactions makes it a key component in the synthesis of heterocyclic compounds and other complex scaffolds researchgate.netglobalresearchonline.net. The synthesis of β-amino alcohols from the reaction of aminophenols with epoxides is another pathway that generates chiral auxiliaries and intermediates for biologically active products researchgate.net.

Mechanistic Investigations of Primary Chemical Transformations

While detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the reviewed literature, mechanistic aspects of its primary reactions can be understood from studies of analogous compounds.

The mechanisms of the key reactions involving aminophenols have been investigated, revealing critical intermediates.

Schiff Base Formation: The reaction between an aminophenol and an aldehyde or ketone proceeds through a well-established mechanism. The first step is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon researchgate.net. This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This intermediate is typically unstable and undergoes rapid, often acid-catalyzed, dehydration (loss of a water molecule) to form the final imine or Schiff base product researchgate.net. In some syntheses, this initial nucleophilic adduct has been identified as a key intermediate in the reaction pathway rsc.org.

Nitro Group Reduction: The reduction of aromatic nitro compounds to amines does not occur in a single step but proceeds through distinct intermediates. The initial two-electron reduction of the nitro group typically yields a nitroso (-N=O) species. Further reduction leads to a hydroxylamine (-NHOH) intermediate wikipedia.orgnih.govnih.gov. In the enzymatic degradation of 2-chloro-5-nitrophenol, the 2-chloro-5-hydroxylaminophenol intermediate was identified before it underwent a Bamberger-like rearrangement nih.govnih.gov. This hydroxylamine is the final intermediate before the formation of the amino group.

Specific kinetic and thermodynamic data for the reactions of this compound were not available in the surveyed scientific literature. Such studies would provide deeper quantitative insights into its reactivity.

For electrophilic aromatic substitution, the reaction rate is influenced by the nature of the electrophile and the electronic properties of the substituted phenol. The strongly activating -OH and -NH2 groups would be expected to significantly increase the rate of reaction compared to unsubstituted benzene (B151609).

For nucleophilic reactions, the rate of Schiff base formation is dependent on factors such as the steric and electronic nature of the carbonyl compound, the solvent, and the pH of the reaction medium. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, at very low pH, the amine nucleophile can be protonated and rendered non-reactive.

Further research is required to quantitatively determine the reaction rate constants, activation energies, and thermodynamic parameters for the key transformations of this compound.

Derivatization Strategies and Analogue Synthesis of 2 Amino 5 Chloro 4 Methylphenol

Synthesis of Substituted Phenols and Related Heterocyclic Systems

The derivatization of 2-Amino-5-chloro-4-methylphenol can be approached through several synthetic strategies, targeting its reactive sites to introduce new functionalities and to construct complex molecular architectures, including various heterocyclic compounds.

One common strategy for modifying aminophenols is through aminomethylation, also known as the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an organic compound. In the case of substituted phenols, this typically occurs at the ortho position to the hydroxyl group. For instance, the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde (B43269) and various secondary amines has been shown to produce novel aminomethylated derivatives in good yields researchgate.net. A similar approach could be applied to this compound to synthesize a range of substituted phenols with potential applications as ligands or as intermediates for further chemical transformations researchgate.net.

Another avenue for derivatization involves nucleophilic substitution reactions. For example, derivatives of 2-amino-5-methylphenol (B193566) have been synthesized by reacting it with 3-(chloromethyl)-9-ethyl-9H-carbazole under acidic conditions, leading to the formation of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol globalresearchonline.net. This strategy highlights the potential to introduce large aromatic moieties to the this compound core.

The synthesis of heterocyclic systems from this compound is of significant interest due to the diverse biological and material science applications of such compounds. Key heterocyclic systems that can be synthesized from aminophenol precursors include benzoxazoles and phenoxazines.

Benzoxazoles are typically synthesized through the condensation of 2-aminophenols with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids and their derivatives nih.govijpbs.com. The reaction of 2-aminophenol (B121084) with aldehydes can be catalyzed by various reagents, including fluorophosphoric acid or samarium triflate, to afford 2-substituted benzoxazoles nih.govorganic-chemistry.org. For this compound, this would lead to the formation of 5-chloro-6-methyl-2-substituted-benzoxazoles. The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates and to achieve high yields nih.govorganic-chemistry.org. Alternative methods for benzoxazole (B165842) synthesis that avoid the use of potentially toxic reagents like cyanogen (B1215507) bromide have also been developed, such as the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid nih.gov.

Phenoxazines represent another important class of heterocycles that can be derived from 2-aminophenols. The synthesis of phenoxazines can be achieved through the acid-catalyzed condensation of 2-aminophenols or through the ring closure of 2,2'-substituted diaryl ethers thieme-connect.de. Laccase-mediated reactions have also been employed for the synthesis of phenoxazines from 2-aminophenol and 2,5-dihydroxybenzoic acid derivatives in aqueous solutions, offering a greener synthetic route acs.org. Furthermore, N-aryl-phenoxazine compounds can be synthesized by reacting substituted 2-aminophenols with arylating agents in the presence of a copper catalyst google.com. These methods could be adapted for this compound to produce novel chlorinated and methylated phenoxazine (B87303) derivatives.

The following table summarizes some potential synthetic routes to derivatives of this compound based on known reactions of similar aminophenols.

| Derivative Class | Synthetic Strategy | Reactants | Potential Product Structure |

| Substituted Phenols | Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylated this compound |

| Nucleophilic Substitution | 3-(chloromethyl)-9-ethyl-9H-carbazole | Carbazole-substituted this compound | |

| Benzoxazoles | Condensation with Aldehydes | Aromatic/Aliphatic Aldehyde | 5-Chloro-6-methyl-2-substituted-benzoxazole |

| Reaction with Ketones | 1,3-Diketones | 2-Substituted-5-chloro-6-methyl-benzoxazole | |

| Phenoxazines | Acid-catalyzed Condensation | Self-condensation | Dichloro-dimethyl-phenoxazine |

| Copper-catalyzed Arylation | Aryl Iodide | N-Aryl-chloro-methyl-phenoxazine |

Investigation of Structure-Reactivity Relationships in Novel Derivatives

The introduction of different substituents onto the this compound core can significantly influence the electronic properties and, consequently, the chemical reactivity of the resulting derivatives. Understanding these structure-reactivity relationships is crucial for designing molecules with specific desired properties.

The nature of the substituents on the aromatic ring can also impact the acidity of the phenolic hydroxyl group and the basicity of the amino group. Halogen atoms, being electronegative, can influence the acidity of nearby functional groups through inductive effects nih.gov. This modulation of acidity and basicity can affect the reaction rates and pathways in derivatization reactions.

In the context of heterocyclic synthesis, the substituents on the aminophenol ring can influence the rate of cyclization and the stability of the resulting heterocyclic product. For example, in the synthesis of benzoxazoles, electron-donating groups on the 2-aminophenol ring can facilitate the initial condensation step, while electron-withdrawing groups might affect the subsequent cyclization.

A study on the synthesis and biological evaluation of a series of 4-aminophenol (B1666318) derivatives, including Schiff bases, demonstrated that the nature of the substituents on the aromatic ring plays a crucial role in their antimicrobial and antidiabetic activities mdpi.com. This highlights the importance of structure-activity relationships, which are closely linked to structure-reactivity relationships. For instance, the electronic properties of the substituents can affect the binding affinity of the molecule to a biological target mdpi.com.

While direct studies on the structure-reactivity relationships of this compound derivatives are limited, insights can be drawn from related compounds. The systematic synthesis of a library of derivatives with varying substituents and the subsequent evaluation of their reactivity in specific chemical transformations would be necessary to establish clear and predictive structure-reactivity relationships for this particular chemical scaffold.

Applications of Derivatized Forms as Chemical Probes or Precursors

The derivatized forms of this compound hold potential for a variety of applications, serving as chemical probes for biological investigations or as valuable precursors for the synthesis of more complex molecules, including dyes and pharmaceuticals.

One of the documented applications of a closely related compound, 5-Amino-4-chloro-o-cresol HCl (the hydrochloride salt of this compound), is as a precursor in oxidative hair dye formulations cir-safety.orgcir-safety.orgcir-safety.org. In these systems, it acts as a coupler that reacts with a primary intermediate in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecule within the hair shaft cir-safety.orgcir-safety.org. Azo dyes, a significant class of synthetic colorants, are often synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component ijirset.com. Aminophenols are common precursors in the synthesis of azo dyes, suggesting that this compound could be utilized to create novel azo dyes with specific color properties chemrevlett.comresearchgate.net.

In the realm of medicinal chemistry, derivatives of aminophenols have shown promise as bioactive compounds. For example, a derivative of 2-amino-5-methylphenol, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, has been shown to inhibit the proliferation of poliovirus sigmaaldrich.com. Furthermore, derivatives of 2-amino-5-methylphenol have been investigated for their antibacterial activity, with some showing good efficacy globalresearchonline.net. These findings suggest that derivatives of this compound could be explored for their potential as therapeutic agents. The synthesis of novel amino and amido substituted pentacyclic benzimidazole (B57391) derivatives has also been explored for their antiproliferative activities, with the nature and position of the amino side chains significantly influencing their biological effects mdpi.com.

The use of this compound derivatives as chemical probes is another potential application. For instance, 2-Amino-4-chloro-6-methylphenol, a related isomer, has been described as a radioactive tracer with high binding affinity to the 5-HT3 receptor, which is involved in various neurological conditions biosynth.com. This highlights the potential for developing radiolabeled derivatives of this compound as probes for imaging and studying biological systems.

The following table outlines potential applications of derivatized forms of this compound.

| Application Area | Derivative Type | Potential Use |

| Dye Chemistry | Azo Dyes | Synthesis of novel colorants for textiles and other materials. |

| Oxidative Dyes | Precursor for hair dye formulations. | |

| Medicinal Chemistry | Phenoxazine Derivatives | Development of antiviral agents. |

| Carbazole Derivatives | Exploration of antibacterial compounds. | |

| Benzimidazole Derivatives | Synthesis of potential antiproliferative agents. | |

| Chemical Biology | Radiolabeled Analogues | Development of chemical probes for receptor imaging and biological studies. |

Advanced Analytical Characterization Methodologies for 2 Amino 5 Chloro 4 Methylphenol and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-5-chloro-4-methylphenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. Based on the analysis of related compounds, the aromatic protons would appear as distinct singlets or doublets in the aromatic region of the spectrum. The methyl protons would give rise to a singlet, while the protons of the amino and hydroxyl groups would appear as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the methyl carbon, the two aromatic carbons bonded to hydrogen, and the four aromatic carbons bonded to substituents (amino, chloro, hydroxyl, and the carbon of the methyl group). The chemical shifts of these carbons are influenced by the electron-donating or withdrawing nature of the attached groups. For instance, the carbon atom bonded to the electronegative chlorine atom would be expected to resonate at a specific downfield shift. A report on 5-Amino-4-Chloro-o-Cresol HCl, a structural isomer, indicates that its purity was determined to be > 97% (w/w) using NMR spectroscopy, highlighting the utility of this technique in quantitative analysis as well as structural identification. cir-safety.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Methyl (CH₃) | ~2.2 | ~20 |

| Amino (NH₂) | Broad, variable | - |

| Hydroxyl (OH) | Broad, variable | - |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-Cl | - | 120 - 130 |

| Aromatic C-CH₃ | - | 130 - 140 |

Note: These are predicted values and actual experimental values may vary.

Infrared (FT-IR) and Raman Spectroscopy Protocols

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band around 1200-1260 cm⁻¹ for the phenolic C-O bond.

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bond, which often give rise to strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a substituted phenol (B47542), is expected to show absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring. The presence of the amino, hydroxyl, chloro, and methyl substituents will influence the position and intensity of these absorption maxima (λmax). For instance, a symmetrical absorption peak below 300 nm has been reported for the related compound 5-Amino-4-Chloro-o-Cresol. cir-safety.org The specific λmax and molar absorptivity are characteristic of the compound and can be used for quantitative analysis.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (molecular weight: 157.6 g/mol ) nih.gov, the mass spectrum would show a molecular ion peak (M⁺) at m/z 157 and an isotope peak at m/z 159 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is critical for the quality control of this compound. The goal is to achieve a good separation of the main compound from any starting materials, by-products, or degradation products.

Method Parameters:

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of polar aromatic compounds like aminophenols.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the ionizable amino and phenolic groups.

Detection: A UV detector is commonly used, with the detection wavelength set at or near the λmax of this compound to ensure high sensitivity.

A study on the separation of aminophenol isomers utilized a mixed-mode stationary phase with both SCX and C18 moieties, with a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol, and detection at 285 nm. nih.govscite.airesearchgate.net Another HPLC analysis of 5-Amino-6-Chloro-o-Cresol, a structural isomer of the target compound, successfully identified impurities such as 5-Amino-4-Chloro-2-Methylphenol. researchgate.net Furthermore, the purity of 5-Amino-4-Chloro-o-Cresol HCl was determined to be > 99% (peak area) by HPLC. cir-safety.org These examples demonstrate the effectiveness of HPLC in the purity assessment of closely related compounds.

Table 2: Typical HPLC Method Parameters for Analysis of Aminophenol Isomers

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or mixed-mode SCX/C18 |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~285 nm |

| Injection Volume | 10-20 µL |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often a necessary step to increase volatility and improve chromatographic performance. This process involves chemically modifying the analyte to create a less polar and more volatile derivative.

Common derivatization methods for phenols and amines include silylation, acylation, and alkylation. For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed, which are amenable to GC analysis. The use of hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is invaluable for the analysis of complex mixtures. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of the eluted compounds. This provides a high degree of confidence in the identification of the analyte and any related impurities or degradation products.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of related compounds provides insight into the expected methodology. For example, the GC-MS analysis of derivatives of 2-amino-5-methylphenol (B193566) has been reported, demonstrating the feasibility of this approach for characterizing aminophenolic structures. In such analyses, the resulting mass spectra would exhibit characteristic fragments corresponding to the derivatized molecule, allowing for its unambiguous identification. The discrimination of structural isomers of chlorinated phenols has been successfully demonstrated using GC-MS in negative chemical ionization (NCI) mode, which can provide different relative intensities for selected peaks, aiding in their differentiation nih.gov.

The general approach for analyzing this compound by GC-MS would involve:

Derivatization: Reaction of the compound with a suitable agent (e.g., a silylating agent like BSTFA or MSTFA) to block the polar -OH and -NH2 groups.

GC Separation: Injection of the derivatized sample onto a capillary GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms) to separate the derivative from other components.

MS Detection: Detection of the eluted derivative by a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in significantly improved resolution, faster analysis times, and increased sensitivity.

UPLC is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, which can be analyzed directly without the need for derivatization. The separation mechanism in reversed-phase UPLC is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

The development of a UPLC method for this compound would involve the optimization of several parameters, including:

Column Chemistry: A C18 or C8 column is a common choice for the separation of moderately polar compounds.

Mobile Phase Composition: A mixture of water and an organic solvent such as acetonitrile or methanol, often with a pH modifier like formic acid or ammonium (B1175870) acetate to ensure good peak shape for the amine functionality.

Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is typically used to ensure the efficient elution of compounds with a range of polarities.

Hyphenation of UPLC with mass spectrometry (UPLC-MS) provides a powerful tool for both quantitative and qualitative analysis. UPLC-MS can be used to determine the concentration of this compound in various matrices and to identify any related substances or degradation products. While specific UPLC applications for this compound are not widely published, methods for the separation of aminophenol isomers by HPLC are well-established and could be readily adapted to a UPLC system for improved performance rsc.orgnih.gov.

A typical UPLC-MS method for this compound would provide high-resolution separation of the parent compound from its isomers and potential impurities, with the mass spectrometer providing confirmation of the identity of each peak.

X-ray Diffraction Studies on Crystalline Forms and Co-crystals

The crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C15H15ClNO2 |

| Formula Weight | 276.73 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.5241(19) |

| b (Å) | 8.733(2) |

| c (Å) | 13.649(2) |

| α (°) | 90 |

| β (°) | 100.83(2) |

| γ (°) | 90 |

| Volume (ų) | 1332.0(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.380 |

Data sourced from the study on 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol researchgate.net.

Similarly, the crystal structure of another related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol , has also been reported nih.gov. These studies on derivatives highlight the types of intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Such information is vital for understanding polymorphism and for the design of co-crystals with tailored physical properties.

Electrochemical Analytical Approaches to Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules. These techniques can provide information on the oxidation and reduction potentials of a compound, the stability of the resulting redox species, and the kinetics of electron transfer.

The electrochemical behavior of this compound is expected to be influenced by the presence of both the amino and hydroxyl groups on the aromatic ring, which are readily oxidizable. The chlorine and methyl substituents will also modulate the electron density of the ring and thus affect the oxidation potential.

While specific electrochemical studies on this compound are scarce, the extensive research on the electrochemical oxidation of aminophenols and chlorinated phenols provides a solid foundation for predicting its behavior rsc.orgdss.go.th. For instance, studies on 2-amino-4-methylphenol (B1222752) indicate that its electrochemical oxidation can lead to the formation of ortho-quinone species researchgate.netresearchgate.net. The presence of a chlorine atom in this compound would likely increase its oxidation potential compared to the non-chlorinated analog due to the electron-withdrawing nature of chlorine.

A typical cyclic voltammogram of this compound in an appropriate solvent and supporting electrolyte would be expected to show an irreversible or quasi-reversible oxidation peak corresponding to the oxidation of the aminophenol moiety. The position and shape of this peak would provide valuable information about the thermodynamics and kinetics of the electron transfer process. The table below summarizes typical parameters that would be investigated in a cyclic voltammetry study.

| Electrochemical Parameter | Information Obtained |

|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Potential at which the oxidized species is reduced (if reversible). |

| Peak Current (Ip) | Related to the concentration of the analyte and the rate of the electrode reaction. |

| Scan Rate Dependence | Provides insights into whether the process is diffusion-controlled or adsorption-controlled. |

By studying the effect of pH on the voltammetric response, the number of protons involved in the redox reaction can be determined, providing further details about the reaction mechanism.

Computational and Theoretical Chemistry Studies of 2 Amino 5 Chloro 4 Methylphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For substituted phenols like 2-Amino-5-chloro-4-methylphenol, these calculations offer insights into molecular stability, spectroscopic properties, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying phenolic compounds due to its balance of accuracy and computational cost. researchgate.nettandfonline.com The B3LYP functional combined with basis sets such as 6-311G(d,p) is commonly employed to optimize the molecular geometry of related substituted phenols. nih.govnih.gov These calculations yield optimized structural parameters, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. nih.gov

DFT is also instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as the stretching and bending of C-Cl, O-H, and N-H bonds. researchgate.net For example, in studies of similar chloro-methylphenyl compounds, C-Cl stretching vibrations are typically identified in the range of 760-505 cm⁻¹. researchgate.net The calculated frequencies are often scaled to achieve better agreement with experimental spectra. tandfonline.com

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to modern DFT for studying molecular properties. researchgate.net These methods have been used in conjunction with DFT to analyze substituted phenols. scispace.com

Semi-empirical methods, including AM1, PM3, and MNDO, offer a computationally faster alternative for larger molecules. uni-muenchen.de These methods simplify the complex equations of quantum mechanics and use parameters derived from experimental data to improve performance. researchgate.netuni-muenchen.de They are particularly useful for initial conformational and structural studies of phenolic molecules, providing a good approximation of the molecular geometry and other physical properties before employing more demanding DFT or ab initio calculations. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound involves determining its most stable three-dimensional arrangement. libretexts.org Conformational analysis is the study of the energy differences between various spatial orientations (conformers) that arise from rotation around single bonds. lumenlearning.comyoutube.com

For this molecule, key considerations include the orientation of the hydroxyl (-OH), amino (-NH2), and chloro (-Cl) substituents relative to the methyl group and the benzene (B151609) ring. Computational methods can predict the most stable conformer by finding the structure with the minimum potential energy. libretexts.org In related substituted phenyl compounds, it has been shown that different conformers (e.g., cis and trans forms with respect to substituents) can exist with very small energy differences, often less than a kilocalorie per mole. nih.gov The planarity of the molecule is also a significant factor; studies on similar Schiff bases have shown that dihedral angles between phenyl rings can lead to non-planar structures. nih.govscienceopen.com

Prediction of Chemical Properties and Reactivity Descriptors

Theoretical calculations are highly effective in predicting the chemical reactivity of molecules through various descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. mdpi.commaterialsciencejournal.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For a related Schiff base compound, DFT calculations determined a HOMO-LUMO energy gap of 4.0023 eV. nih.gov Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity. For the same related compound, the dipole moment was estimated to be 4.30 Debye. nih.gov These descriptors help in understanding the molecule's behavior in chemical reactions.

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -5.9865 eV | nih.gov |

| LUMO Energy | -1.9842 eV | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 4.0023 eV | nih.gov |

| Dipole Moment | 4.30 Debye | nih.gov |

Investigations of Intermolecular Interactions and Spectroscopic Interpretations

Computational studies are essential for interpreting experimental spectra and understanding the non-covalent forces that govern how molecules interact with each other in the solid state. researchgate.net

In the solid state, molecules of this compound are expected to be organized in a specific crystalline lattice. The arrangement, known as crystal packing, is determined by various intermolecular interactions. For the closely related compound 2-chloro-5-methylphenol, X-ray diffraction studies have revealed the presence of O—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. researchgate.net Additionally, both intermolecular C—H⋯Cl and intramolecular O—H⋯Cl interactions were observed. researchgate.net

These interactions create complex networks that define the supramolecular structure. researchgate.net Crystal structure analysis of a derivative, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, determined its crystal system and unit cell dimensions, providing a concrete example of the data obtained from such studies. researchgate.net These experimental findings can be correlated with computational models to provide a comprehensive understanding of the solid-state structure.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.5241 | researchgate.net |

| b (Å) | 8.733 | researchgate.net |

| c (Å) | 13.649 | researchgate.net |

| Volume (ų) | 1332.0 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

A thorough review of available scientific literature and computational chemistry databases did not yield any specific studies focused on the Molecular Electrostatic Potential (MEP) mapping of this compound. While MEP analysis is a common computational method used to predict the chemical reactivity and intermolecular interactions of molecules by visualizing the electrostatic potential on the electron density surface, no published research detailing such an analysis for this particular compound could be located.

Therefore, detailed research findings, including data tables and specific electrostatic potential values for this compound, are not available in the current body of scientific literature.

Industrial and Applied Chemical Sciences Contexts of 2 Amino 5 Chloro 4 Methylphenol

Role as an Intermediate in Dye and Pigment Chemistry

Currently, there is no specific, documented evidence in readily accessible scientific literature or patents that details the role of 2-Amino-5-chloro-4-methylphenol as a direct intermediate in the synthesis of named commercial dyes or pigments. Aromatic amines and phenols are foundational classes of compounds for the dye industry; however, specific application data for this particular molecule is not prevalent.

In contrast, a structurally similar compound, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is a known intermediate in the production of certain red pigments. dyestuffintermediates.com This sulfonic acid derivative is used in diazotization and coupling reactions to create colorants like Pigment Red 52 and Pigment Red 53. dyestuffintermediates.com It is crucial to distinguish between these two different molecules, as the presence of the sulfonic acid group dramatically changes the compound's properties and reaction pathways.

Utility in Agrochemical Synthesis and Specialty Chemical Production

The utility of this compound in the synthesis of agrochemicals is not well-documented in public-domain research. Chemical suppliers list it as a useful building block for creating various pharmaceuticals, implying its potential as a precursor in complex organic synthesis. chemicalbook.com This general classification as a synthetic intermediate suggests it could theoretically be used in the development of new specialty chemicals, which may include agrochemicals. However, specific examples or patented routes starting from this compound for the production of commercial herbicides, pesticides, or fungicides are not found in the available literature.

Other related chlorinated and aminated phenols or anilines serve as important intermediates in this sector. For instance, various substituted anilines are precursors to a wide range of herbicides. The potential for this compound to be used in this capacity remains a subject for further research and development rather than an established industrial application.

Applications in Polymer Chemistry and Material Precursor Development

There is a notable lack of specific information regarding the application of this compound in polymer chemistry or as a precursor for material development. Phenolic compounds, in general, are used to synthesize polymers such as phenolics (phenol-formaldehyde resins) and can be incorporated into polycarbonates and epoxies. The amino and chloro substituents on the this compound ring could offer specific reactivity or impart properties like flame retardancy or altered thermal stability to a polymer matrix. However, no published research or patents were identified that demonstrate or claim the use of this specific compound for such purposes. Its role in this field appears to be unexplored or not publicly disclosed.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid |

| Pigment Red 52 |

Environmental Chemical Transformations and Fate of 2 Amino 5 Chloro 4 Methylphenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological chemical transformations such as photolysis, hydrolysis, and oxidation, which can occur in water, soil, and air. These processes are critical in the natural attenuation of organic pollutants.

Photolysis: In aquatic environments, substituted phenols can undergo photodegradation when exposed to sunlight. The process is often mediated by reactive oxygen species like hydroxyl radicals (•OH), which are generated photochemically in natural waters. mdpi.com The reaction of hydroxyl radicals with phenolic compounds is a primary pathway for their atmospheric aqueous-phase oxidation. mdpi.com For related aminophenols, photo-Fenton processes, involving ferrous ions and hydrogen peroxide, can generate hydroxyl radicals that attack the aromatic ring, leading to oxidation and potential mineralization. The rate of photodegradation is influenced by factors such as pH, the presence of natural photosensitizers (like humic substances), and water clarity.

Hydrolysis: Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for certain classes of organic compounds. nih.gov However, the phenol (B47542) functional group and the carbon-chlorine bond on an aromatic ring are generally stable and resistant to hydrolysis under typical environmental pH (4-9) and temperature conditions. nih.govnih.gov Degradation via hydrolysis would likely be insignificant for 2-Amino-5-chloro-4-methylphenol unless it is incorporated into a larger molecule via a more labile bond (e.g., an ester linkage). Hydrolysis studies are typically conducted in sterile, dark conditions to isolate the hydrolytic pathway from microbial and photolytic degradation. nih.gov

Oxidation: Chemical oxidation can be a significant abiotic degradation pathway in both soil and water.

Aqueous Phase Oxidation: Strong oxidizing agents present in the environment or used in water treatment can degrade chlorophenols. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals are effective in destroying phenolic compounds. researchgate.net Oxidation can also occur via reaction with singlet oxygen, which is formed in sunlit surface waters. elsevierpure.com Studies on various chlorophenols have demonstrated their degradation using oxidants like potassium permanganate (B83412) and through electrochemical oxidation at various anodes (e.g., PbO₂, SnO₂, IrO₂). dss.go.thuts.edu.auosti.gov

Soil Matrix Oxidation: In soil, oxidation can be catalyzed by minerals or occur through reactions with soil organic matter. The Fenton reaction (Fe²⁺-catalyzed H₂O₂) has been shown to oxidize chlorophenols in soil at natural pH. nih.gov This process can be affected by the soil organic matter, which may compete for oxidants but can also facilitate the release of sorbed contaminants, making them available for degradation in what has been described as an "oxidation-desorption-oxidation" mechanism. nih.gov

Biotransformation Processes and Microbial Interactions

Biotransformation by microorganisms is a primary mechanism for the degradation of chlorophenols and their derivatives in the environment. nih.govresearchgate.net Numerous bacterial species have been identified that can utilize these compounds as a sole source of carbon and energy. researchgate.netnih.gov While no studies have specifically isolated an organism that degrades this compound, the degradation pathways of structurally analogous compounds provide a strong basis for predicting its biotransformation.

The microbial degradation of chloro-aminophenols typically involves a series of enzymatic reactions:

Initial Attack: The degradation of chloro-aminophenols is often initiated by a deaminase, which removes the amino group as ammonia. nih.govnih.gov For example, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG and 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 both begin with the release of an ammonium (B1175870) ion. nih.govnih.gov This initial step transforms the chloro-aminophenol into a chlorohydroquinone (B41787) or a chlorocatechol.

Dehalogenation: Following the initial attack, a dehalogenase enzyme removes the chlorine atom. In the pathway for 2-chloro-4-aminophenol, chlorohydroquinone is dehalogenated to form hydroquinone (B1673460). nih.gov Reductive dehalogenation is a key step, particularly under anaerobic conditions, that reduces the toxicity of the compound and makes the aromatic ring more susceptible to cleavage. frontiersin.org

Aromatic Ring Cleavage: Once the halogen and amino substituents are removed, the resulting dihydroxybenzene intermediate (e.g., hydroquinone or catechol) undergoes ring cleavage by dioxygenase enzymes. nih.govnih.gov This breaks open the aromatic ring, forming aliphatic acids that can then be funneled into central metabolic pathways like the TCA cycle. researchgate.net The cleavage can occur via an ortho- or meta-cleavage pathway, depending on the microorganism and the specific structure of the intermediate. researchgate.netnih.gov

Several bacterial genera have demonstrated the ability to degrade related chlorophenols and aminophenols, including Pseudomonas, Alcaligenes, Arthrobacter, Burkholderia, and Rhodococcus. researchgate.netnih.govnih.govnih.gov The efficiency of biodegradation depends on environmental conditions such as pH, temperature, oxygen availability, and the presence of other nutrients or co-substrates. researchgate.net

| Compound | Microorganism | Key Intermediates | Degradation Pathway/Key Enzymes | Reference |

|---|---|---|---|---|

| 2-Chloro-4-aminophenol (2C4AP) | Arthrobacter sp. SPG | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Deamination, Dehalogenation, Ring Cleavage (Deaminase, CHQ-dehalogenase, HQ-dioxygenase) | nih.gov |

| 4-Chloro-2-aminophenol (4C2AP) | Burkholderia sp. RKJ 800 | 4-Chlorocatechol (4CC) | Deamination followed by ortho-ring cleavage (Deaminase, 4CC-1,2-dioxygenase) | nih.gov |

| 4-Chloro-2-methylphenol (4C2MP) | Gram-negative strain S-1 | 5-Chloro-3-methylcatechol | Hydroxylation followed by ortho-ring cleavage | nih.gov |

| Monochlorophenols (2-CP, 3-CP, 4-CP) | Mixed microbial community | Chlorocatechols | meta-Cleavage Pathway (Catechol 2,3-dioxygenase) | nih.gov |

| 4-Chlorophenol (4-CP) | Pseudomonas sp. strain B13 | 4-Chlorocatechol | ortho-Cleavage Pathway | nih.gov |

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound and related phenolic compounds in environmental matrices like water and soil present analytical challenges due to their typically low concentrations and the complexity of the sample matrix. nih.govresearchgate.net Effective monitoring requires sensitive and selective analytical methods, which usually involve a sample preparation step followed by chromatographic analysis.

Sample Preparation and Extraction: A crucial first step is the extraction and preconcentration of the target analytes from the sample matrix to remove interferences and increase the concentration to a detectable level. researchgate.netmdpi.com

Solid-Phase Extraction (SPE): This is the most common technique for extracting phenolic compounds from aqueous samples. researchgate.netnih.gov Water samples are passed through a cartridge containing a solid sorbent that retains the analytes. Copolymers like polystyrene-divinylbenzene are effective sorbents for a range of phenols. africaresearchconnects.comacs.org After extraction, the analytes are eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes from the aqueous sample into an immiscible organic solvent. jcsp.org.pk

Microextraction Techniques: Modern variations like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) require very small amounts of solvent and offer high enrichment factors. nih.govresearchgate.net

Analytical Determination: Following extraction, instrumental analysis is performed to separate, identify, and quantify the target compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermally labile compounds like aminophenols. nih.gov It is often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). researchgate.netnih.gov LC-MS methods provide high sensitivity and selectivity, making them powerful tools for trace environmental analysis. researchgate.net

Gas Chromatography (GC): GC, especially when coupled with Mass Spectrometry (GC-MS), is a robust technique for analyzing volatile and semi-volatile compounds. jcsp.org.pk Phenolic compounds are often not volatile enough for direct GC analysis and require a derivatization step, such as acetylation, to increase their volatility. jcsp.org.pk U.S. EPA Method 528 provides a standardized procedure for the analysis of phenols in drinking water using SPE followed by GC-MS. thermofisher.com

| Technique | Sample Matrix | Target Analytes | Reported Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| SPE-GC-MS (after acetylation) | Water | Various Chlorophenols | ~0.1 µg/L | jcsp.org.pk |

| SPE-GC-MS (EPA Method 528) | Drinking Water | Chlorophenols, Nitrophenols | < 20 ng/L | africaresearchconnects.comthermofisher.com |

| SPE-HPLC-DAD/ECD | Aqueous Samples | Substituted Anilines and Phenols | Low to sub-µg/L | researchgate.net |

| HPLC-DAD | Surface Water | Aminophenol Isomers | 0.01-0.03 mg/L | nih.gov |

| Colorimetric Method | Environmental Water | p-Aminophenol | Sub-micromolar levels | nih.gov |

Future Research Trajectories and Unexplored Avenues for 2 Amino 5 Chloro 4 Methylphenol

Emerging Synthetic Paradigms for Sustainable Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. For 2-Amino-5-chloro-4-methylphenol, research is trending towards more sustainable production methods that move beyond traditional, often harsh, synthetic routes.

Biocatalytic Synthesis: One of the most promising frontiers is the use of enzymes and microorganisms for synthesis. Research into the biosynthesis of substituted o-aminophenols has identified enzymes like tyrosinase and bacterial strains capable of performing key transformations, such as the ortho-hydroxylation of anilines or the reduction of nitrophenols. dtic.mil Future studies could focus on engineering or discovering microbes, such as Burkholderia species which are known to metabolize 4-aminophenol (B1666318), to produce this compound directly from simpler, renewable precursors. nih.gov This biocatalytic approach offers high selectivity under mild conditions, reducing energy consumption and hazardous waste. valpo.eduyoutube.com

Green Chemistry Protocols: Modern synthetic methods are being developed that align with green chemistry principles. nih.gov For instance, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a benign oxidant presents a scalable and highly efficient route to substituted phenols. nih.govrsc.org This method avoids toxic reagents and complex ligands often required in traditional syntheses. nih.gov Another approach involves the palladium-catalyzed hydroxylation of aryl chlorides using water as the hydroxyl source, a technique that could be adapted for the final steps of synthesizing the target compound. organic-chemistry.org The development of recyclable catalysts, such as those used in the synthesis of 2-chloro-4-aminophenol, further enhances the sustainability of the process by minimizing waste. google.com

Table 1: Comparison of Synthetic Paradigms for Substituted Phenols

| Synthesis Method | Key Features | Advantages | Relevant Compounds | Citations |

|---|---|---|---|---|

| Traditional Synthesis | Uses aryl halides, diazo compounds; often harsh conditions. | Well-established methods. | Substituted Phenols | nih.gov |

| Ipso-hydroxylation | Uses arylboronic acids and H₂O₂. | Green, mild conditions, high yield, scalable. | Substituted Phenols | nih.govrsc.org |

| Biocatalysis | Employs enzymes (e.g., tyrosinase) or whole-cell systems. | High selectivity, mild conditions, renewable feedstocks. | o-Aminophenols | dtic.milyoutube.com |

| Pd-catalyzed Hydroxylation | Converts aryl chlorides to phenols using water. | Utilizes readily available starting materials. | Phenols, Heteroarylphenols | organic-chemistry.org |

Untapped Reaction Pathways and Catalytic Applications

Beyond its synthesis, exploring novel reactions of this compound can open doors to new molecules with unique properties. The presence of three distinct functional sites—the amino group, the hydroxyl group, and the chlorinated aromatic ring—provides a rich playground for chemical exploration.

One-Pot Functionalization: Future research could develop one-pot sequences that leverage the compound's reactivity. For example, tandem reactions combining hydroxylation with subsequent bromination and palladium-catalyzed cross-coupling have been shown to create highly diverse and complex phenols from simpler precursors. nih.gov Adapting this concept could allow for the rapid generation of a library of derivatives from this compound.

Novel Coupling and Condensation Reactions: The amino group is a prime target for functionalization. The formation of Schiff bases (imines) through condensation with various aldehydes and ketones is a well-established reaction for aminophenols. nih.gov These derivatives are not just synthetic intermediates but can possess interesting biological and optical properties. nih.gov Furthermore, the nucleophilic character of the amino and hydroxyl groups makes the compound a suitable candidate for ring-opening reactions of epoxides to form β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net

Advanced Catalysis: The application of modern catalytic systems represents a significant area of exploration. Iron-catalyzed N-H insertion reactions, for example, offer a direct way to functionalize the amino group, although challenges may arise with aminophenol substrates that require further catalyst development. acs.org Another frontier is titanium-mediated electrosynthesis, which can drive reductive transformations and could be harnessed for novel coupling reactions involving the phenol (B47542) ring or its functional groups. acs.org

Advanced Materials Development and Functionalization from Derivatives

The true potential of this compound may lie in its use as a building block for advanced materials. Its rigid aromatic structure and reactive functional groups make it an ideal monomer or precursor for polymers and functional molecules.

High-Performance Polymers: Substituted o-aminophenols are precursors to polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. dtic.mil By incorporating this compound into a PBO backbone, researchers could fine-tune the polymer's properties, potentially enhancing its flame retardancy (due to the chlorine atom) or modifying its solubility and processing characteristics.

Functional Dyes and Smart Materials: The compound is a known intermediate for dyes. Future work could focus on creating "smart" materials by converting it into derivatives like spiropyrans. Spiropyran derivatives of benzoxazinones, synthesized from related aminophenols, exhibit photochromism—changing color upon exposure to light—making them suitable for applications in optical data storage, molecular switches, and responsive coatings. sigmaaldrich.com

Biosensors and Corrosion Inhibitors: The functional groups on this compound are adept at interacting with surfaces and other molecules. Polymers electrosynthesized from o-aminophenol have been used to entrap enzymes on electrode surfaces, forming the basis of amperometric biosensors. mdpi.com Similarly, derivatives such as benzoxazole-2-thiones, synthesized from o-aminophenols, have proven effective as corrosion inhibitors for steel by forming a protective film on the metal surface. mdpi.com These examples provide a clear roadmap for developing new functional materials based on the target compound for sensing and surface protection applications.

Table 2: Potential Applications of Derivatives

| Derivative Class | Potential Application | Key Property | Starting Compound Analogue | Citations |

|---|---|---|---|---|

| Polybenzoxazoles | Aerospace, electronics | High thermal and mechanical stability | o-Aminophenol | dtic.mil |

| Spiropyrans | Smart coatings, molecular switches | Photochromism | 2-Amino-4-methylphenol (B1222752) | sigmaaldrich.com |

| Electrosynthesized Polymers | Biosensors | Enzyme immobilization | o-Aminophenol | mdpi.com |

| Benzoxazole-2-thiones | Corrosion protection | Surface film formation | o-Aminophenol | mdpi.com |

| Schiff Bases | Antimicrobial agents, DNA binders | Biological activity | 4-Aminophenol | nih.gov |

Integration with Modern Chemical Technologies and Automation

To accelerate the discovery and optimization of new applications, the integration of this compound research with modern chemical technologies is essential. Automation, high-throughput screening, and computational design can dramatically increase the pace of innovation.